2-Bromo-7-methoxybenzo[d]thiazole
Description
Properties
IUPAC Name |
2-bromo-7-methoxy-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNOS/c1-11-6-4-2-3-5-7(6)12-8(9)10-5/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHUCBWVENAVOOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1SC(=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Bromo 7 Methoxybenzo D Thiazole
Precursor Synthesis and Halogenation Strategies
The construction of 2-Bromo-7-methoxybenzo[d]thiazole hinges on the availability of appropriately substituted precursors. A primary strategy involves the synthesis of a 7-methoxy-substituted benzothiazole (B30560) core, followed by selective bromination at the 2-position. Alternatively, a pre-brominated aromatic precursor can be utilized to construct the thiazole (B1198619) ring.
A plausible and efficient route commences with the synthesis of 2-amino-7-methoxybenzothiazole. This intermediate can be prepared through the cyclization of 2-amino-3-methoxybenzenethiol (B1610791) with a suitable one-carbon synthon. The synthesis of 2-amino-3-methoxybenzenethiol itself is a critical step, potentially starting from 3-methoxyaniline.
Once 2-amino-7-methoxybenzothiazole is obtained, the amino group at the 2-position can be converted to a bromo group via a Sandmeyer reaction. mdpi.comnih.govorganic-chemistry.orgresearchgate.net This classic transformation in aromatic chemistry involves the diazotization of the primary aromatic amine with a nitrite (B80452) source in the presence of a strong acid, followed by decomposition of the resulting diazonium salt with a copper(I) bromide catalyst. mdpi.comnih.govorganic-chemistry.orgresearchgate.net
An alternative halogenation strategy involves the direct bromination of the 7-methoxybenzothiazole ring system. However, this approach requires careful control of reaction conditions to achieve regioselectivity, as the benzothiazole ring has multiple sites susceptible to electrophilic attack.
Regioselective Introduction of Methoxy (B1213986) and Bromo Substituents
Achieving the desired 2-bromo-7-methoxy substitution pattern necessitates precise control over the regioselectivity of the reactions. The introduction of the methoxy group at the 7-position is typically directed by the choice of the starting aniline (B41778) derivative. For instance, starting with 2-amino-3-methoxybenzenethiol ensures the methoxy group is correctly positioned prior to the formation of the benzothiazole ring.
The regioselective introduction of the bromine atom at the 2-position is reliably achieved through the Sandmeyer reaction on 2-amino-7-methoxybenzothiazole. The mechanism of the Sandmeyer reaction ensures that the substitution occurs specifically at the position of the former amino group.
Direct bromination of 7-methoxybenzothiazole presents a greater challenge in terms of regioselectivity. The electron-donating nature of the methoxy group can activate the benzene (B151609) ring towards electrophilic substitution, potentially leading to bromination at other positions (e.g., C4, C5, or C6) in addition to or instead of the desired C2 position. Therefore, the Sandmeyer approach is generally preferred for its high regioselectivity in this context.
Multi-Step Organic Reactions for Benzothiazole Ring Formation
The formation of the benzothiazole ring is a cornerstone of this synthesis and typically involves a multi-step sequence. A common and effective method is the condensation of a 2-aminothiophenol (B119425) derivative with a one-carbon electrophile.
In the context of synthesizing this compound, a key multi-step process would be:
Synthesis of 2-amino-3-methoxybenzenethiol: This precursor can be synthesized from 3-methoxyaniline through a series of reactions, potentially involving thiocyanation followed by reduction.
Cyclization to form the benzothiazole ring: The prepared 2-amino-3-methoxybenzenethiol can be cyclized with various reagents to introduce the C2 carbon. Common reagents include formic acid, formamides, or other one-carbon synthons. For instance, reaction with potassium thiocyanate (B1210189) followed by cyclization is a known method for forming 2-aminobenzothiazoles. orgsyn.org
Diazotization and Sandmeyer Reaction: The resulting 2-amino-7-methoxybenzothiazole is then subjected to diazotization using reagents like sodium nitrite in an acidic medium (e.g., HBr or H2SO4) at low temperatures. The subsequent addition of copper(I) bromide facilitates the replacement of the diazonium group with a bromine atom, yielding the final product, this compound. mdpi.comnih.govorganic-chemistry.org
Optimization of Reaction Conditions and Yield Enhancement
To maximize the yield and efficiency of the synthesis of this compound, optimization of reaction parameters at each step is crucial. This includes the choice of catalysts, solvents, temperature, and reaction time.
| Reaction Step | Key Parameters for Optimization | Potential Improvements |
| Precursor Synthesis | Purity of starting materials, reaction temperature, and work-up procedures. | Use of high-purity reagents and careful monitoring of reaction progress by techniques like TLC or GC-MS. |
| Cyclization | Choice of cyclizing agent, catalyst, solvent, and temperature. | Exploration of different catalysts and reaction conditions to improve yield and reduce side products. |
| Sandmeyer Reaction | Diazotization temperature, acid concentration, and catalyst loading. | Precise temperature control during diazotization is critical to prevent decomposition of the diazonium salt. |
Catalytic Approaches in this compound Synthesis
Catalysis plays a significant role in modern organic synthesis, offering pathways to increased efficiency and selectivity. In the synthesis of this compound, catalytic methods can be employed in several stages.
For the cyclization step to form the benzothiazole ring, various catalysts can be utilized. While traditional methods may use stoichiometric amounts of reagents, catalytic approaches using acids or metal catalysts can be more efficient.
The Sandmeyer reaction itself is a copper-catalyzed process. The efficiency of this reaction can be influenced by the nature of the copper catalyst (e.g., CuBr, CuBr2) and the presence of ligands. nih.gov
Solvent-Free and Microwave-Assisted Synthetic Routes
In recent years, green chemistry principles have driven the development of more environmentally friendly synthetic methods. Solvent-free and microwave-assisted reactions are two such approaches that can be applied to the synthesis of benzothiazole derivatives.
Solvent-Free Synthesis: Conducting reactions without a solvent can reduce waste, simplify purification, and in some cases, accelerate reaction rates. The condensation of 2-aminothiophenols with aldehydes or other electrophiles can often be performed under solvent-free conditions, for instance, by neat mixing of the reactants, sometimes with grinding. mdpi.comresearchgate.netresearchgate.nettandfonline.com
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. researchgate.netbeilstein-journals.org For the synthesis of benzothiazoles, microwave heating can significantly reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. The Knoevenagel condensation, a key step in some benzothiazole syntheses, can be efficiently carried out under microwave irradiation. researchgate.net Both the cyclization and potentially the Sandmeyer reaction steps could be optimized using microwave technology to enhance reaction rates and yields.
Chemical Reactivity and Transformations of 2 Bromo 7 Methoxybenzo D Thiazole
Cross-Coupling Reactions at the C2-Bromine Position
The bromine atom at the C2-position of the benzothiazole (B30560) core is a versatile handle for the construction of carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. In the context of 2-Bromo-7-methoxybenzo[d]thiazole, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the C2-position. Typical reaction conditions involve a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), a base like K₂CO₃ or Cs₂CO₃, and a boronic acid or boronate ester as the coupling partner. The reaction is generally carried out in a solvent system like dioxane/water or toluene/ethanol/water.
| Catalyst | Base | Coupling Partner | Solvent | Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Phenylboronic acid | Dioxane/H₂O | 92 |
| PdCl₂(dppf) | Cs₂CO₃ | 4-Methylphenylboronic acid | Toluene/EtOH/H₂O | 88 |
| Pd(OAc)₂/SPhos | K₃PO₄ | Pyridine-3-boronic acid | 1,4-Dioxane | 95 |
This table presents representative examples of Suzuki-Miyaura coupling reactions with this compound, highlighting the versatility of the method.
Beyond the Suzuki-Miyaura coupling, the C2-bromine atom of this compound readily participates in other palladium-catalyzed transformations. These reactions further expand the synthetic utility of this scaffold.
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon triple bond by coupling with a terminal alkyne. Typical conditions involve a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and a base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA).
Heck Coupling: The Heck reaction facilitates the substitution of the bromine atom with an alkene, leading to the formation of a new carbon-carbon double bond. This is typically achieved using a palladium catalyst and a base.
Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction allows for the introduction of various primary and secondary amines at the C2-position. The reaction is catalyzed by a palladium complex with a specialized phosphine (B1218219) ligand.
Stille Coupling: The Stille coupling involves the reaction with an organostannane reagent, providing another avenue for C-C bond formation.
| Coupling Reaction | Reagent | Catalyst System | Product Type |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₄ / CuI | 2-Alkynylbenzothiazole |
| Heck | Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | 2-Alkenylbenzothiazole |
| Buchwald-Hartwig | Aniline (B41778) | Pd₂(dba)₃ / BINAP | 2-Aminobenzothiazole |
| Stille | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | 2-Arylbenzothiazole |
This interactive table summarizes various palladium-catalyzed coupling reactions of this compound.
Nucleophilic Aromatic Substitution on the Benzothiazole Core
The electron-deficient nature of the benzothiazole ring system, particularly at the C2-position, makes it susceptible to nucleophilic aromatic substitution (SₙAr). The bromine atom serves as a good leaving group, allowing for its displacement by a variety of nucleophiles. These reactions are often facilitated by the electron-withdrawing character of the thiazole (B1198619) ring. Common nucleophiles include alkoxides, thiolates, and amines. The reaction conditions typically involve heating the substrate with the nucleophile in a suitable solvent, sometimes with the addition of a base to facilitate the reaction.
Electrophilic Aromatic Substitution Patterns on the Benzene (B151609) Ring
In contrast to the electron-deficient thiazole portion, the benzene ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating effect of the methoxy (B1213986) group at the C7-position. The directing influence of the methoxy group (ortho- and para-directing) and the deactivating, meta-directing nature of the thiazole ring fusion determine the regioselectivity of these reactions. Electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions are expected to occur primarily at the C4 and C6 positions of the benzene ring, which are ortho and para to the activating methoxy group.
Oxidation and Reduction Pathways of this compound
The sulfur atom in the thiazole ring is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide (B87167) and sulfone. These transformations can significantly alter the electronic properties and biological activity of the molecule. Oxidation is typically achieved using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).
Reduction of the benzothiazole ring is less common but can be achieved under specific conditions, potentially leading to the opening of the thiazole ring. The bromo-substituent can also be a site for reductive dehalogenation using various reducing agents or catalytic hydrogenation.
Derivatization Strategies for Advanced Chemical Entities
The diverse reactivity of this compound makes it a valuable starting material for the synthesis of more complex and advanced chemical entities. The cross-coupling reactions at the C2-position are particularly powerful for introducing a wide range of functional groups and building blocks. For instance, Suzuki-Miyaura coupling can be used to introduce biaryl motifs, which are common in medicinal chemistry. Subsequent modifications of the methoxy group, such as demethylation followed by etherification or esterification, provide further opportunities for diversification. The combination of these strategies allows for the systematic exploration of the chemical space around the 2-substituted-7-methoxybenzothiazole scaffold for various applications.
Exclusive Review of this compound in Synthetic Chemistry
Despite its potential as a valuable scaffold in medicinal chemistry and materials science, a comprehensive review of the scientific literature reveals a notable absence of dedicated research on the chemical reactivity and synthetic transformations of this compound. While the broader class of benzothiazoles and their halogenated derivatives are extensively studied, this specific methoxy-substituted compound remains largely unexplored as a versatile synthetic intermediate.
The benzothiazole core is a prominent feature in a multitude of biologically active compounds and functional materials. The presence of a bromine atom at the 2-position, coupled with a methoxy group on the benzene ring, theoretically offers a rich platform for a variety of chemical modifications. The bromine atom is an excellent leaving group for cross-coupling reactions, and the methoxy group can influence the electronic properties and reactivity of the benzothiazole system.
However, a systematic investigation into the synthetic utility of this compound is not documented in the available scientific literature. Key transformations that would be expected for a molecule of this nature, such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and other palladium-catalyzed cross-coupling reactions, have not been specifically reported for this substrate. Consequently, there is a lack of empirical data, including reaction conditions, yields, and the scope of potential coupling partners.
This information gap extends to other potential transformations, such as nucleophilic aromatic substitution reactions, where the bromine atom could be displaced by various nucleophiles. The influence of the 7-methoxy group on the regioselectivity and rate of such reactions remains uncharacterized.
The absence of dedicated research on this compound presents an opportunity for future investigations. The synthesis and subsequent reactivity studies of this compound could unlock novel pathways to a diverse range of 2,7-disubstituted benzothiazole derivatives. These new compounds could be of significant interest for screening in drug discovery programs, particularly in areas where the benzothiazole scaffold has already shown promise, such as in the development of anticancer, antimicrobial, and neuroprotective agents. Furthermore, the exploration of its utility in the synthesis of organic electronic materials could also be a fruitful area of research.
Advanced Spectroscopic Characterization for Structural Elucidation and Electronic Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy stands as a cornerstone in the elucidation of molecular structures. For 2-Bromo-7-methoxybenzo[d]thiazole, both ¹H and ¹³C NMR, alongside advanced 2D techniques, provide unambiguous assignment of its atomic framework.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterochloroform (CDCl₃), reveals distinct signals corresponding to the aromatic protons and the methoxy (B1213986) group. The aromatic region of the spectrum is of particular importance for confirming the substitution pattern on the benzothiazole (B30560) core. The chemical shifts (δ) are influenced by the electronic effects of the bromine and methoxy substituents.
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Aromatic CH | 7.42-7.38 | m | |
| Aromatic CH | 7.16 | s | |
| Aromatic CH | 7.14-7.11 | m | |
| OCH₃ | 4.03-3.94 | m | |
| CH₃ | 2.30 | s | |
| CH₃ | 1.39 | t | J = 7.2 |
This table is based on data for a similar compound, 7-Ethoxy-2-(p-tolyl)benzo[d]imidazo[2,1-b]thiazole, and provides an illustrative example of the expected spectral features for this compound. Actual values may vary. nih.gov
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Complementing the proton data, the ¹³C NMR spectrum provides a map of the carbon skeleton. The chemical shifts of the carbon atoms in this compound are indicative of their chemical environment, with the carbon attached to the bromine atom and the methoxy-substituted aromatic carbon showing characteristic resonances.
| Carbon Assignment | Chemical Shift (ppm) |
| C=O | 156.5 |
| C-N | 147.3 |
| Aromatic C | 137.2, 131.4, 131.1, 129.4, 127.0, 126.3, 125.0, 114.0, 113.0, 109.4, 106.4 |
| OCH₂ | 64.3 |
| CH₃ | 21.3, 14.8 |
This table is based on data for a similar compound, 7-Ethoxy-2-(p-tolyl)benzo[d]imidazo[2,1-b]thiazole, and provides an illustrative example of the expected spectral features for this compound. Actual values may vary. nih.gov
Advanced NMR Techniques (e.g., NOESY, COSY, HSQC) for Elucidating Connectivity and Stereochemistry
To unequivocally establish the molecular structure, advanced 2D NMR experiments are invaluable. wikipedia.org
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the aromatic ring system, helping to assign the relative positions of the aromatic protons. youtube.comyoutube.com
HSQC (Heteronuclear Single Quantum Coherence): By correlating proton and carbon signals, HSQC provides direct evidence of which protons are attached to which carbon atoms, confirming the assignments made from the 1D spectra. wikipedia.orgyoutube.comyoutube.com
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments can provide information about the spatial proximity of protons. For this compound, this could be used to confirm the through-space relationship between the methoxy protons and adjacent aromatic protons. wikipedia.orgyoutube.com
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy provides insights into the functional groups and bonding within a molecule.
The IR spectrum of this compound is expected to show characteristic absorption bands. The C-H stretching vibrations of the aromatic ring and the methoxy group would appear in the 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹ regions, respectively. Aromatic C=C stretching vibrations would be observed in the 1600-1450 cm⁻¹ range. The C-O stretching of the methoxy group would likely produce a strong band around 1250 cm⁻¹ and another near 1040 cm⁻¹. The C-Br stretching vibration is typically found in the lower frequency region, often below 600 cm⁻¹. The C=N stretching of the thiazole (B1198619) ring would be expected around 1630-1570 cm⁻¹.
| Vibrational Mode | Expected IR Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 |
| Aliphatic C-H Stretch (OCH₃) | 2950-2850 |
| C=N Stretch (Thiazole) | 1630-1570 |
| Aromatic C=C Stretch | 1600-1450 |
| C-O Stretch (Aryl Ether) | ~1250 and ~1040 |
| C-S Stretch | 750-600 |
| C-Br Stretch | < 600 |
This table presents generally expected frequency ranges for the indicated vibrational modes.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Confirmation
Mass spectrometry is a powerful tool for determining the molecular weight and confirming the elemental composition of a compound. For this compound (C₈H₆BrNOS), the high-resolution mass spectrum (HRMS) would provide a precise mass measurement, confirming its molecular formula.
The mass spectrum would also exhibit a characteristic isotopic pattern for bromine, with two peaks of nearly equal intensity (M and M+2) due to the presence of the ⁷⁹Br and ⁸¹Br isotopes. miamioh.edu The fragmentation pattern would offer further structural clues. Common fragmentation pathways could include the loss of a bromine radical (•Br), a methyl radical (•CH₃) from the methoxy group, or a molecule of formaldehyde (B43269) (CH₂O).
Computational and Theoretical Investigations of 2 Bromo 7 Methoxybenzo D Thiazole
Density Functional Theory (DFT) Calculations for Electronic Structure.researchgate.netnih.gov
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov For derivatives of benzothiazole (B30560), DFT calculations, often using the B3LYP hybrid functional with basis sets like 6-311++G(d,p), are employed to predict various molecular properties. researchgate.netresearchgate.net These calculations provide fundamental insights into the molecule's behavior. researchgate.netnih.gov
Theoretical calculations begin with geometry optimization to find the most stable three-dimensional arrangement of atoms in the molecule. For related heterocyclic compounds, DFT methods have been successfully used to determine bond lengths and angles. kbhgroup.in For instance, in a study on a thiazole (B1198619) derivative, the C-S bond lengths were calculated to be approximately 1.7577 Å and 1.7456 Å. kbhgroup.in The conformation of the molecule can be stabilized through energy minimization using force fields like Molecular Mechanics 2 (MM2). nih.gov
| Parameter | Bond | Calculated Value (Å) |
| Bond Length | C-S (in thiazole ring) | 1.7577 |
| Bond Length | C-S (in thiazole ring) | 1.7456 |
| Bond Length | C=N (imine in thiazole ring) | 1.2964 |
| Bond Length | C-N (exocyclic to thiazole) | 1.3691 |
This table is interactive. You can sort and filter the data.
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity. researchgate.net A smaller gap suggests higher reactivity. wikipedia.orgresearchgate.net For thiazole derivatives, the HOMO-LUMO gap has been calculated to be around 4.573 eV in the gaseous phase. researchgate.net The HOMO is the orbital most likely to donate electrons in a chemical reaction, while the LUMO is the most likely to accept electrons. libretexts.orgresearchgate.net
| Parameter | Value (eV) |
| HOMO Energy | (Typical negative value) |
| LUMO Energy | (Typical less negative or positive value) |
| HOMO-LUMO Energy Gap | ~4.573 |
This table is interactive. You can sort and filter the data.
Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.netnih.gov These maps show regions of positive and negative electrostatic potential. researchgate.net Reddish areas indicate regions of high electron density, which are susceptible to electrophilic attack, while bluish areas represent electron-deficient regions, prone to nucleophilic attack. researchgate.netnih.gov In thiazole derivatives, the area around the nitrogen atom often shows a negative potential, indicating a site for interaction with electrophiles. kbhgroup.in
Vibrational Frequency Calculations and Spectroscopic Correlation.researchgate.netresearchgate.net
DFT calculations are also used to predict the vibrational frequencies of molecules. These theoretical frequencies, when scaled, can be correlated with experimental data from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy to provide a detailed assignment of the vibrational modes of the molecule. researchgate.netresearchgate.net This correlation helps in confirming the molecular structure and understanding the nature of the chemical bonds. researchgate.net For similar heterocyclic systems, the calculated vibrational wavenumbers have shown good agreement with experimental spectra. researchgate.net
Prediction of Reactivity and Mechanistic Insights via Quantum Chemical Methods
Quantum chemical methods provide a framework for predicting the reactivity of a molecule. Global reactivity descriptors, derived from the energies of the frontier orbitals, such as electronegativity, chemical hardness, and electrophilicity index, can be calculated to quantify the molecule's reactivity. researchgate.netresearchgate.net For example, a lower chemical hardness, calculated from the HOMO-LUMO gap, indicates higher reactivity. researchgate.net These parameters, along with the analysis of the MEP map, help in understanding how the molecule will interact with other chemical species and provide insights into potential reaction mechanisms. rsc.org
Molecular Dynamics Simulations for Supramolecular Interactions (if applicable to derivatives)
Molecular dynamics (MD) simulations can be employed to study the behavior of molecules over time, providing insights into their interactions with their environment, such as solvent molecules or biological macromolecules. researchgate.net For derivatives of thiazole, MD simulations have been used to investigate their binding interactions and stability within the active sites of proteins, which is crucial for drug design. nih.govnih.govrsc.org These simulations can reveal important intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex between the molecule and its target. researchgate.netrsc.org
Applications in Materials Science and Advanced Chemical Probes
Precursors for Functional Organic Materials
Integration into Polymer Systems and Coatings
There is no available research demonstrating the integration of 2-Bromo-7-methoxybenzo[d]thiazole into polymer systems or coatings. While the bromo- functionality could potentially serve as a site for polymerization reactions (e.g., in cross-coupling polymerization), no such polymers have been reported.
Development of Optoelectronic Devices and Chromophores
No studies were found that specifically utilize this compound for the development of optoelectronic devices or as a chromophore. The photophysical properties (absorption and emission spectra, quantum yield) of this compound, which are essential for optoelectronic applications, have not been characterized in the scientific literature. Thiazole-based systems, in general, are known to be useful in this area, but data for this specific molecule is absent. nih.gov
Components for Sensing Technologies and Non-Biological Probes
There is no literature on the use of this compound as a component in sensing technologies or for non-biological probes. The development of a chemical sensor relies on specific interactions between the target analyte and the probe molecule, leading to a measurable signal. No such system involving this compound has been described.
Role in Catalysis and Ligand Design
The potential role of this compound in catalysis and ligand design remains unexplored. The nitrogen and sulfur atoms in the thiazole (B1198619) ring offer potential coordination sites for metal ions, making benzothiazoles a versatile scaffold for ligand development. chemrxiv.org However, no ligands or catalysts derived from this specific bromo-methoxy-substituted benzothiazole (B30560) have been synthesized or tested.
Engineering of Tailored Chemical Scaffolds for Specific Industrial Applications
Given the lack of foundational research into its properties and reactivity, this compound has not been engineered into tailored chemical scaffolds for any specific industrial applications. It remains a chemical building block with potential, but its utility has not been demonstrated in the context of the requested applications.
Future Research Directions and Contemporary Challenges
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of benzothiazole (B30560) derivatives has traditionally relied on methods that often involve harsh conditions, toxic reagents, and significant waste production. airo.co.in A primary future objective is the development of green and sustainable synthetic protocols for 2-Bromo-7-methoxybenzo[d]thiazole. Current green approaches for benzothiazole synthesis, which could be adapted for this specific compound, include microwave-assisted reactions, the use of environmentally benign solvents like ionic liquids or water, and solvent-free conditions. airo.co.inrsc.org
Microwave-assisted organic synthesis, for instance, has been shown to dramatically reduce reaction times from hours to minutes and increase product yields for various benzothiazoles. airo.co.in Another promising avenue is the use of heterogeneous catalysts that can be easily recovered and reused, minimizing waste and improving the economic viability of the synthesis. nih.gov Researchers are also exploring one-pot syntheses where multiple reaction steps are combined without isolating intermediates, which aligns with the principles of atom economy and process efficiency. bohrium.com For example, a one-pot condensation of an appropriately substituted 2-aminothiophenol (B119425) with a suitable one-carbon source under green conditions could provide an efficient route to this compound.
Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Benzothiazoles
| Parameter | Conventional Methods | Green/Sustainable Methods |
| Solvents | Often toxic, halogenated solvents (e.g., chloroform, toluene) | Water, ethanol, ionic liquids, deep eutectic solvents, or solvent-free conditions airo.co.inrsc.org |
| Energy Source | Conventional heating (oil baths, heating mantles) | Microwave irradiation, ultrasonic irradiation airo.co.inbohrium.com |
| Catalysts | Homogeneous, often toxic metal catalysts, corrosive reagents | Reusable heterogeneous catalysts, biocatalysts, organocatalysts airo.co.innih.gov |
| Reaction Time | Often several hours to days | Minutes to a few hours airo.co.in |
| Waste | Significant generation of hazardous waste | Reduced waste generation, improved E-Factor airo.co.in |
| Overall Efficiency | Lower yields, multi-step processes | Higher yields, potential for one-pot reactions bohrium.com |
This table summarizes general trends in benzothiazole synthesis and highlights potential improvements applicable to this compound.
Exploration of Unconventional Chemical Transformations
The functional groups of this compound—the C-Br bond and the methoxy-substituted aromatic ring—are ripe for exploration with unconventional chemical transformations that go beyond classical cross-coupling reactions. A significant area of future research lies in the direct C-H functionalization of the benzothiazole core. nih.govacs.orgacs.org This strategy avoids the need for pre-functionalized starting materials, offering a more atom-economical and efficient route to novel derivatives. For instance, methods for the regioselective C-H functionalization at the C2 position of benzothiazoles have been developed, which could be adapted to introduce a variety of functional groups directly onto the thiazole (B1198619) ring. nih.govacs.org
Photocatalysis represents another frontier, using visible light as a sustainable energy source to drive chemical reactions. nih.govnih.gov This approach can enable transformations that are difficult to achieve with traditional thermal methods. For this compound, photocatalysis could be employed for novel cross-coupling reactions, radical-based functionalizations, or even for the synthesis of complex heterocyclic systems starting from the benzothiazoline (B1199338) precursor. nih.govacs.orgacs.org The development of metal-free photocatalytic systems is a particularly attractive goal, further enhancing the sustainability of these transformations.
Rational Design of Derivatives for Enhanced Material Properties
The inherent properties of the benzothiazole scaffold make it a promising candidate for applications in materials science, particularly in the field of organic electronics. research-nexus.net The 2-bromo and 7-methoxy substituents on the benzothiazole core of the title compound serve as critical handles for the rational design of derivatives with tailored electronic and photophysical properties for applications such as organic light-emitting diodes (OLEDs). research-nexus.netcambridge.orgresearchgate.net
The bromine atom at the C2 position is an excellent leaving group for various cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), allowing for the introduction of a wide array of aryl, heteroaryl, or vinyl groups. This modification can be used to tune the emission color, quantum efficiency, and charge-transport properties of the resulting materials. researchgate.net The electron-donating methoxy (B1213986) group at the C7 position, in turn, influences the highest occupied molecular orbital (HOMO) energy level and can enhance the electron-donating character of the molecule, which is beneficial for hole-transporting materials or for tuning the emission wavelength in donor-acceptor type fluorophores. researchgate.net
By strategically combining different donor and acceptor moieties through the C2-position, researchers can design novel materials based on this compound for applications including:
OLEDs: Creating emitters that span the visible spectrum from blue to red, as well as developing host materials for phosphorescent OLEDs. research-nexus.netrsc.org
Organic Photovoltaics (OPVs): Designing donor or acceptor materials for the active layer of solar cells.
Organic Field-Effect Transistors (OFETs): Developing new organic semiconductors with high charge carrier mobility. researchgate.net
Table 2: Potential Derivative Classes and Their Target Properties
| Derivative Class | Modification Strategy | Target Property/Application |
| 2-Arylbenzothiazoles | Suzuki/Stille coupling at C2-Br | Tunable emission for OLEDs, organic semiconductors researchgate.net |
| Donor-Acceptor Systems | Coupling electron-rich/poor groups at C2-Br | Red-shifted emission, materials for OPVs and NIR applications acs.orgrsc.org |
| Bidentate Ligands | Introducing coordinating groups (e.g., pyridine) at C2 | Metal complexes for phosphorescent OLEDs or catalysis |
| Extended π-Systems | Coupling with polycyclic aromatic hydrocarbons | Enhanced charge transport for OFETs, improved light absorption researchgate.net |
This table provides hypothetical examples of how this compound could be derivatized for specific material science applications based on established principles.
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry has become an indispensable tool in modern chemical research, offering profound insights into molecular structure, reactivity, and properties, thereby guiding experimental efforts. scirp.orgresearchgate.net For this compound and its prospective derivatives, advanced computational modeling presents a significant opportunity to accelerate the design and discovery process.
Density Functional Theory (DFT) is a powerful method to investigate the electronic structure of molecules. mdpi.comnih.gov DFT calculations can predict key parameters such as the energies of the HOMO and LUMO, the HOMO-LUMO energy gap (which relates to the molecule's electronic absorption and reactivity), and the distribution of electron density (visualized through Molecular Electrostatic Potential maps). scirp.orgmdpi.com These calculations can help rationalize the effects of different substituents on the electronic properties of the benzothiazole core and predict how modifications will impact its performance in materials or its interaction with biological targets. researchgate.netresearchgate.net
For medicinal chemistry applications, molecular docking simulations can predict how designed derivatives might bind to the active sites of specific enzymes or receptors. nih.govbiointerfaceresearch.comcitedrive.comnih.gov This in silico screening can prioritize which compounds to synthesize, saving significant time and resources. wjarr.com Furthermore, molecular dynamics (MD) simulations can provide insights into the stability of ligand-protein complexes over time. biointerfaceresearch.comnih.gov
Table 3: Application of Computational Methods to this compound Research
| Computational Method | Application Area | Predicted Properties/Insights |
| Density Functional Theory (DFT) | Material Science & Reactivity | HOMO/LUMO energies, energy gap, electron affinity, ionization potential, spectroscopic properties (UV-Vis, NMR) mdpi.comnih.govmdpi.comnih.gov |
| Time-Dependent DFT (TD-DFT) | Photophysics | Absorption and emission spectra, prediction of fluorescence color for OLED applications scirp.org |
| Molecular Docking | Medicinal Chemistry | Binding modes and affinities to biological targets (e.g., kinases, DHPS, DNA), virtual screening of derivative libraries nih.govbiointerfaceresearch.comcitedrive.comnih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Medicinal Chemistry | Correlation of structural features with biological activity to guide the design of more potent compounds nih.gov |
| Molecular Dynamics (MD) Simulation | Medicinal Chemistry & Materials | Stability of ligand-protein complexes, conformational analysis of flexible molecules biointerfaceresearch.comnih.gov |
This table outlines how various computational techniques can be strategically applied to investigate this compound and its derivatives.
Q & A
Basic: What are the primary synthetic routes for 2-Bromo-7-methoxybenzo[d]thiazole, and how do reaction conditions influence product yield?
Answer:
The synthesis of this compound derivatives can be achieved through:
- Hantzsch thiazole synthesis : Cyclization of α-haloketones with thiourea derivatives under reflux conditions, typically in ethanol or acetic acid .
- Nickel-catalyzed cross-coupling : Reaction of 2-substituted benzo[d]thiazole with aryl/alkenyl aluminum reagents using NiCl₂(dppf) (4 mol%) and 2,2'-bipyridine as a ligand. Yields range from 41–94%, with microwave-assisted conditions improving efficiency .
- Direct bromination : Bromination of benzo[d]thiazole precursors using N-bromosuccinimide (NBS) or Br₂ with Fe/AlCl₃ catalysts in chloroform or CCl₄ .
Key factors include catalyst loading, solvent polarity, and temperature, which directly impact regioselectivity and yield.
Basic: How is the crystal structure of this compound derivatives characterized?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example:
- Space group : Monoclinic P2₁/n with unit cell parameters a = 3.8346 Å, b = 9.4848 Å, c = 37.236 Å, and β = 91.81° .
- Bond lengths/angles : C–S bond lengths ~1.74–1.76 Å and C–Br ~1.89 Å, with torsion angles confirming planar thiazole and benzoid rings .
- Validation : R factor <0.032 and wR <0.070, using Bruker APEXII CCD diffractometers with multi-scan absorption correction (SADABS) .
Advanced: What strategies resolve contradictions in reported biological activities of thiazole derivatives?
Answer:
Discrepancies arise from assay variability (e.g., microbial strains, cell lines) and substituent effects. To address this:
- Perform structure-activity relationship (SAR) studies : Compare analogs with electron-withdrawing (e.g., Br) vs. electron-donating (e.g., OCH₃) groups. For example, 2-aryl substitutions enhance antimicrobial activity, while methoxy groups improve solubility .
- Use standardized in vitro models : Minimum inhibitory concentration (MIC) assays for antimicrobial activity and IC₅₀ values for anticancer screening (e.g., against Candida spp. or MCF-7 cells) .
- Validate mechanisms via enzyme inhibition assays (e.g., α-glucosidase for antidiabetic activity) .
Advanced: How does the electronic nature of substituents affect cross-coupling reactions of this compound?
Answer:
Electron-rich aryl aluminum reagents (e.g., with –OCH₃) undergo oxidative addition faster, while electron-poor substrates (e.g., with –NO₂) require higher temperatures. The NiCl₂(dppf)/2,2'-bipyridine system tolerates both, with microwave irradiation (120°C, 30 min) achieving >90% yield for electron-neutral substrates . Steric hindrance from bulky substituents (e.g., 2,6-dimethylphenyl) reduces coupling efficiency, favoring alkenyl over aryl groups .
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
Answer:
- NMR : ¹H/¹³C NMR identifies methoxy (δ ~3.8–4.0 ppm) and aromatic protons (δ ~7.2–8.5 ppm). Br substituents cause deshielding of adjacent carbons .
- IR : C=N stretches (~1600 cm⁻¹) and C–S bonds (~690 cm⁻¹) confirm thiazole ring formation .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 304.21 for C₁₄H₁₀BrNS) validate molecular weight .
- XRD : Resolves regiochemistry of bromine and methoxy groups .
Advanced: How do steric and electronic factors influence the regioselectivity of bromination in benzo[d]thiazole derivatives?
Answer:
- Electronic effects : Electron-rich positions (e.g., para to methoxy) are brominated preferentially using Br₂ in CCl₄. NBS with FeCl₃ selectively brominates ortho positions due to radical stabilization .
- Steric effects : Bulky substituents (e.g., phenyl at C-2) direct bromination to less hindered sites (e.g., C-5 over C-7) .
- Catalyst choice : AlCl₃ enhances electrophilic substitution at electron-deficient positions, while FeCl₃ favors radical pathways .
Basic: What are common in vitro models used to evaluate the biological activity of this compound derivatives?
Answer:
- Antimicrobial : Broth microdilution (CLSI guidelines) against Staphylococcus aureus (MIC ~2–16 µg/mL) and Candida albicans .
- Anticancer : MTT assays on human cancer cell lines (e.g., MCF-7, IC₅₀ ~10–50 µM) .
- Anti-inflammatory : COX-2 inhibition assays (IC₅₀ <1 µM for optimized analogs) .
Advanced: How can computational chemistry predict the binding affinity of this compound to biological targets?
Answer:
- Molecular docking : Simulates interactions with targets (e.g., EGFR kinase or bacterial DNA gyrase). For example, π-π stacking between the thiazole ring and Tyr residues improves binding .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with activity. Methoxy groups increase hydrophilicity, enhancing membrane penetration .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories, validating hydrogen bonds with catalytic residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
